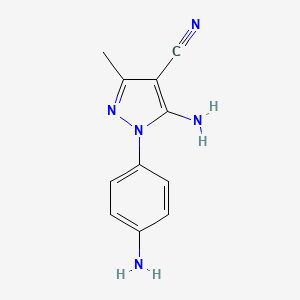

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

描述

属性

IUPAC Name |

5-amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-7-10(6-12)11(14)16(15-7)9-4-2-8(13)3-5-9/h2-5H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRYFUOIGCZPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fe₃O₄@SiO₂@Tannic Acid–Catalyzed Mechanochemical Reaction

A solvent-free mechanochemical approach using Fe₃O₄@SiO₂@Tannic acid nanoparticles enables the synthesis of 5-aminopyrazole-4-carbonitriles at room temperature. For 5-amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile, the reaction involves:

-

Acetaldehyde (as the methyl group source),

-

Malononitrile (for the cyano and amino groups),

-

4-Aminophenylhydrazine (introducing the 4-aminophenyl substituent).

The catalyst (0.1 g per 1 mmol substrate) facilitates a one-pot ball-milling reaction at 20–25 Hz for 30–45 minutes, yielding the product via a Knoevenagel-cyclization sequence. The intermediate arylidene malononitrile forms through aldol condensation, followed by hydrazine attack and cyclization (Scheme 1). This method achieves yields >85% under solvent-free conditions, with the catalyst recoverable via magnetic separation.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Fe₃O₄@SiO₂@Tannic acid |

| Reaction Time | 30–45 minutes |

| Frequency | 20–25 Hz |

| Yield | 85–90% |

Copper-Catalyzed Multi-Component Reactions

LDH@PTRMS@DCMBA@CuI Nanocatalyst System

A layered double hydroxide (LDH)-supported copper iodide nanocatalyst enables the synthesis of 5-aminopyrazole derivatives in ethanol at ambient temperature. For the target compound:

-

4-Aminobenzaldehyde reacts with malononitrile to form the arylidene malononitrile intermediate.

-

Methylhydrazine introduces the methyl group at position 3.

-

4-Aminophenylhydrazine provides the 1-(4-aminophenyl) substituent.

The nanocatalyst (5 mol%) activates the aldehyde, promoting nucleophilic attack by malononitrile and subsequent cyclization with hydrazine. This method achieves 88–92% yield in 1.5–2 hours, outperforming traditional catalysts in efficiency.

Comparative Catalyst Performance

| Catalyst | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| LDH@PTRMS@DCMBA@CuI | 25°C | 1.5 | 92 |

| Fe₃O₄@SiO₂@Tannic acid | 25°C | 0.75 | 85 |

| No catalyst | 80°C | 6 | <30 |

Cyclocondensation of β-Ketonitriles with Hydrazines

Regioselective Pyrazole Formation

This compound forms via cyclocondensation of 3-methyl-3-oxopropanenitrile with 4-aminophenylhydrazine in acetic acid. The β-ketonitrile’s carbonyl and nitrile groups undergo nucleophilic attack by hydrazine, followed by dehydration to yield the pyrazole core.

Reaction Mechanism

-

Hydrazine attack at the carbonyl carbon forms a hydrazone intermediate.

-

Cyclization via intramolecular nucleophilic attack at the nitrile carbon.

-

Aromatization through dehydration yields the 5-aminopyrazole.

This method requires refluxing in acetic acid for 4–6 hours, achieving 75–80% yield. The methyl group at position 3 arises from the β-ketonitrile’s structure, ensuring regioselectivity.

Ultrasound-Assisted Synthesis

Solvent-Free Ultrasonic Activation

Ultrasound irradiation (40 kHz) accelerates the reaction between 4-aminophenylhydrazine , acetylacetone , and malononitrile in the presence of piperidine as a base. The method eliminates solvents, reducing reaction time to 20–30 minutes with 82–87% yield. The ultrasonic cavitation enhances mass transfer and reaction kinetics, favoring the formation of the 3-methyl substituent.

Optimized Conditions

-

Frequency : 40 kHz

-

Temperature : 50°C

-

Catalyst : Piperidine (10 mol%)

Green Synthesis via Aqueous Micellar Catalysis

SDS Micelle-Mediated Reaction

Sodium dodecyl sulfate (SDS) micelles in water facilitate the reaction of 4-aminobenzaldehyde , malononitrile , and methylhydrazine at 60°C . The micellar environment solubilizes hydrophobic reactants, enabling a 78% yield in 3 hours. This method aligns with green chemistry principles, avoiding organic solvents.

化学反应分析

Types of Reactions

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.

Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives with reduced nitrile groups.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

科学研究应用

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 5-Amino-1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- CAS No.: 1373232-87-1

- Molecular Formula : C₁₁H₁₁N₅

- Molecular Weight : 213.25 g/mol

- Structural Features: The compound consists of a pyrazole core substituted with an amino group at position 5, a methyl group at position 3, a nitrile group at position 4, and a 4-aminophenyl group at position 1.

Comparison with Structurally Similar Pyrazole Carbonitriles

Substituted Phenyl Analogs

Compounds with halide or alkyl substituents on the phenyl ring exhibit distinct electronic and steric properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Halogen substituents (Cl, Br) increase lipophilicity and stability but reduce solubility in polar solvents. The 4-aminophenyl group in the target compound enhances solubility in aqueous media .

- Synthetic Complexity: Derivatives with para-substituted halides (e.g., 4-Cl, 4-Br) are synthesized via nucleophilic aromatic substitution, while the target compound requires selective protection/deprotection of amino groups .

Pyrazole Derivatives with Additional Functional Groups

Modifications on the pyrazole core or side chains lead to diverse applications:

Key Observations :

- Bioactivity: Electrophilic groups (e.g., sulfinyl in fipronil) enhance pesticidal activity, while the target compound’s amino groups may favor pharmaceutical applications (e.g., kinase inhibition) .

- Synthetic Yields: Acylated derivatives (e.g., chloroacetyl) are synthesized in ~60% yield, whereas fused-ring systems (e.g., pyrano[2,3-c]pyrazoles) require multi-step reactions with lower yields (~50–80%) .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

- Halogenated Analogs: Higher melting points due to stronger van der Waals forces (e.g., 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile: m.p. ~200–210°C) .

生物活性

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which enables it to interact with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often employs hydrazine derivatives and carbonitriles, leading to the formation of the pyrazole ring .

Target Interactions

The primary mechanism through which this compound exerts its biological effects is through interaction with various enzymes and proteins. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to significant cytotoxic effects in cancer cell lines.

Biochemical Pathways

The compound influences several key biochemical pathways:

- Cell Cycle Regulation : By inhibiting CDK2, it disrupts normal cell cycle progression, potentially leading to apoptosis in rapidly dividing cells.

- MAPK Signaling Pathway : It modulates the MAPK pathway, which is essential for cell proliferation and differentiation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by interacting with p38 MAPK and other related kinases, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Dosage Effects in Animal Models

While the compound's effects have been observed in vitro, research on dosage effects in vivo remains limited. Preliminary findings suggest that higher doses may lead to toxic effects; therefore, careful dosage optimization is crucial for therapeutic applications .

Metabolic Pathways

The metabolism of this compound involves interactions with various enzymes that may influence its pharmacokinetics and pharmacodynamics. Potential metabolic products include nitro derivatives and reduced amino forms, which could exhibit different biological activities .

常见问题

Basic Research Question

- 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 9.67 ppm, aromatic protons at δ 7.20–7.85 ppm) and carbon types (CN at ~115 ppm) .

- IR spectroscopy : Confirms functional groups (NH2: 3237–3406 cm⁻¹; CN: 2193–2296 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and phenyl rings) and hydrogen-bonding networks .

- Mass spectrometry : HRMS validates molecular formula (e.g., [M]+ at m/z 238.0961) .

How should researchers address discrepancies in melting points reported across different studies?

Advanced Research Question

Variations in melting points (e.g., 160°C vs. 158–160°C ) often stem from:

- Polymorphism : Use DSC (Differential Scanning Calorimetry) to detect crystalline forms .

- Purity differences : HPLC with UV detection quantifies impurities; recrystallization from DMSO/ethanol improves purity .

- Experimental calibration : Cross-validate measurements with standard reference compounds (e.g., NIST-traceable standards) .

What strategies are used to correlate structural features with biological activity in pyrazole carbonitriles?

Advanced Research Question

- SAR (Structure-Activity Relationship) studies : Modify substituents (e.g., 4-aminophenyl vs. 4-nitrophenyl) and assay bioactivity (e.g., antifungal IC50) .

- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450) using software like AutoDock Vina .

- QSAR modeling : Develop predictive models using descriptors like logP, H-bond donors, and molar refractivity .

How can regioselectivity be controlled during pyrazole ring formation?

Advanced Research Question

Regioselectivity depends on:

- Substituent electronic effects : Electron-donating groups (e.g., -NH2) direct cyclization to the 4-position .

- Catalyst choice : Imidazole or triethylamine promotes kinetic vs. thermodynamic product formation .

- Microwave-assisted synthesis : Enhances selectivity by reducing reaction time and side pathways .

What are the best practices for storing this compound to ensure stability?

Basic Research Question

- Storage conditions : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation of the amino group .

- Light sensitivity : Use amber vials to avoid photodegradation of the nitrile moiety .

- Stability monitoring : Periodic HPLC analysis detects decomposition (e.g., hydrolysis to carboxylic acid) .

What experimental approaches elucidate reaction mechanisms in the synthesis of this compound?

Advanced Research Question

- Kinetic studies : Monitor intermediate formation via in situ FTIR or NMR .

- Isotopic labeling : Use 15N-labeled hydrazines to trace cyclization pathways .

- Computational studies : Transition-state analysis with Gaussian software identifies rate-determining steps .

Are there eco-friendly methods for synthesizing this compound?

Basic Research Question

- Green solvents : Aqueous ethanol or PEG-400 reduces toxicity .

- Catalyst recycling : Ionic liquids (e.g., [bmim][BF4]) are reusable for 5–7 cycles without loss of activity .

- Microwave synthesis : Reduces energy use by 60% compared to conventional heating .

How is the biological activity of this compound typically evaluated in academic research?

Advanced Research Question

- In vitro assays : Antifungal activity via microdilution (MIC against Candida albicans) ; cytotoxicity via MTT assay (IC50 in cancer cell lines) .

- Enzyme inhibition : Kinase inhibition measured via fluorescence polarization .

- In silico screening : Virtual screening against PubChem BioAssay databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。